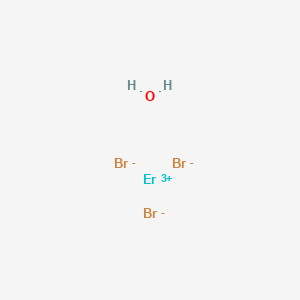

Erbium(III) bromide hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erbium(III) bromide hydrate is a useful research compound. Its molecular formula is Br3ErH2O and its molecular weight is 424.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Spectroscopy and Coordination Chemistry

Erbium(III) ions in solutions have been extensively studied for their structural and dynamical properties using advanced spectroscopic techniques. Research has shown that erbium(III) ions exhibit a mixture of coordination numbers in water, and their ligand exchange rates are of significant interest. For instance, studies using ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have provided insights into the coordination behavior of erbium(III) ions, highlighting their lower bond strength compared to trivalent transition metal ions but higher than that for La(III) and Ce(III) in aqueous solutions (Canaval et al., 2013).

Material Science and Electrochemistry

In material science, erbium(III) compounds have been explored for their potential in creating advanced materials with unique properties. For example, erbium(III) coordination at the surface of aqueous electrolytes has been investigated to understand the ion's behavior at interfaces, which is crucial for applications in hydrometallurgy and solvent extraction processes (Bera et al., 2015). Additionally, erbium's electrochemical behavior in molten salts has been studied to understand its reduction processes and electrodeposition on various substrates, providing insights into the development of erbium-based materials (Castrillejo et al., 2005).

Environmental Remediation

Erbium compounds have also been investigated for their potential in environmental remediation, particularly in the removal of erbium ions from wastewater. Studies have shown that certain microorganisms, such as cyanobacteria, can be effective in biosorbing erbium ions from contaminated water, offering a sustainable approach to managing rare earth element pollution (Yushin et al., 2022).

作用機序

Target of Action

Erbium(III) bromide hydrate, with the chemical formula ErBr3·xH2O , is a compound of the rare earth metal erbiumLike other metal bromide compounds, it is used in water treatment, chemical analysis, and certain crystal growth applications .

Mode of Action

It is known that the compound is highly soluble in water , which suggests that it can readily interact with its environment and potentially with various biological targets.

Pharmacokinetics

Its high solubility in water suggests that it may have good bioavailability.

Result of Action

Its use in water treatment, chemical analysis, and certain crystal growth applications suggests that it may have significant effects at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. Its high solubility in water suggests that it can readily interact with its environment.

生化学分析

Biochemical Properties

It is known that Erbium(III) bromide hydrate is highly soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments

Cellular Effects

Given its solubility in water , it is possible that this compound could influence cell function by interacting with various cellular components

特性

IUPAC Name |

erbium(3+);tribromide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXGQBUPAJVAEP-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Er+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3ErH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29843-93-4 |

Source

|

| Record name | Erbium(III) bromide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

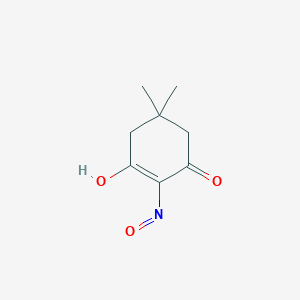

![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)